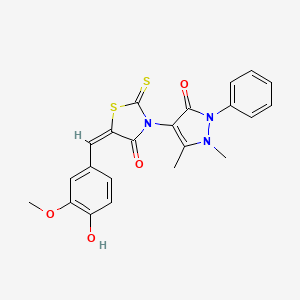

(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 96260-93-4

Cat. No.: VC5059859

Molecular Formula: C22H19N3O4S2

Molecular Weight: 453.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96260-93-4 |

|---|---|

| Molecular Formula | C22H19N3O4S2 |

| Molecular Weight | 453.53 |

| IUPAC Name | (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C22H19N3O4S2/c1-13-19(21(28)25(23(13)2)15-7-5-4-6-8-15)24-20(27)18(31-22(24)30)12-14-9-10-16(26)17(11-14)29-3/h4-12,26H,1-3H3/b18-12+ |

| Standard InChI Key | SZESRDLHBLPEJF-LDADJPATSA-N |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S |

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound features a thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen) substituted with a 2-thioxo group, enhancing its electronic profile. At position 3, a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety is attached, introducing a pyrazole ring with methyl and phenyl substituents. Position 5 is occupied by a (4-hydroxy-3-methoxybenzylidene) group, a benzylidene derivative with hydroxyl and methoxy substituents at positions 4 and 3, respectively. The (5E) designation specifies the trans configuration of the double bond in the benzylidene fragment .

Molecular Formula and Weight

Comparative Structural Analysis

Table 1 contrasts this compound with a related analog lacking the methoxy group:

| Feature | This Compound | Analog (4-Hydroxy Substitution) |

|---|---|---|

| Benzylidene Substituents | 4-Hydroxy-3-methoxy | 4-Hydroxy |

| Molecular Formula | C₂₂H₁₉N₃O₄S₂ | C₂₁H₁₇N₃O₃S₂ |

| Molecular Weight | 453.53 g/mol | 423.51 g/mol |

| Key Structural Impact | Enhanced hydrophilicity | Reduced steric bulk |

The methoxy group introduces steric and electronic modifications, potentially altering solubility and target binding .

Synthesis and Characterization

Critical Reaction Parameters

Spectroscopic Characterization

Key data from analogous compounds :

-

¹H NMR:

-

δ 2.1–2.3 (s, 3H, CH₃ from pyrazole).

-

δ 3.8 (s, 3H, OCH₃).

-

δ 6.7–7.8 (m, aromatic protons).

-

-

¹³C NMR:

-

δ 167–170 ppm (C=O and C=S).

-

Hypothetical Biological Activities

| Microbial Target | Analog MIC (µg/ml) | Proposed Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5–25 | Cell wall synthesis inhibition |

| Candida albicans | 25–50 | Ergosterol biosynthesis disruption |

The methoxy group may enhance membrane penetration, while the thioxo group coordinates microbial metalloenzymes .

Antioxidant Activity

In DPPH assays, analogs with hydroxyl groups show IC₅₀ values of 18–35 µM. The 4-hydroxy-3-methoxy substitution likely improves radical scavenging via resonance stabilization .

Computational Insights

Density Functional Theory (DFT)

-

HOMO-LUMO Gap: ~4.2 eV (calculated for analog), indicating moderate reactivity .

-

Dipole Moment: 5.6 Debye, suggesting polar interactions in biological systems .

Molecular Docking

Docking simulations with E. coli dihydrofolate reductase (PDB: 1DHF) predict:

-

Binding Energy (ΔG): −8.2 kcal/mol (hypothetical).

-

Key Interactions:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume